molecular formula C10H11BrO2 B1329255 2-(4-Bromophenyl)butanoic acid CAS No. 99070-18-5

2-(4-Bromophenyl)butanoic acid

Cat. No. B1329255
CAS RN: 99070-18-5
M. Wt: 243.1 g/mol
InChI Key: XVEFRABIRRNWFO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)butanoic acid is a brominated aromatic compound with potential relevance in various chemical reactions and biological activities. While the provided papers do not directly discuss 2-(4-Bromophenyl)butanoic acid, they do provide insights into the behavior of similar brominated compounds and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated organic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-bromo-2-butanone 1,4-bisphosphate, a compound with a reactive bromine atom, was achieved to study its interaction with ribulosebisphosphate carboxylase, an enzyme involved in photosynthesis . Similarly, the synthesis of 4-(5-Bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was carried out through a multi-step process including bromination, aldol condensation, and reduction reactions . These methods could potentially be adapted for the synthesis of 2-(4-Bromophenyl)butanoic acid.

Molecular Structure Analysis

The molecular structure of brominated compounds plays a crucial role in their reactivity and interaction with other molecules. For example, the presence of a bromine atom can significantly affect the electronic distribution within the molecule, as seen in the study of 4-cyano-2-butenyl groups used as protecting groups in oligonucleotide synthesis . The electronic effects of the bromine atom in 2-(4-Bromophenyl)butanoic acid would likely influence its reactivity in a similar manner.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The papers discuss the reactivity of brominated compounds in different contexts, such as the affinity labeling of enzymes , the formation of Brønsted acid sites during dehydration reactions , and the inhibition of enzymes like carbonic anhydrase and cholinesterases . These studies suggest that 2-(4-Bromophenyl)butanoic acid could also exhibit interesting reactivity, potentially acting as an inhibitor or reactant in similar biochemical and chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by their molecular structure. The solubility of 4'-bromomethyl-2-cyanobiphenyl in various solvent mixtures was studied, showing that solubility increases with temperature and the mole fraction of acetone . This information could be relevant when considering the solubility and dissolution behavior of 2-(4-Bromophenyl)butanoic acid in different solvents and under varying conditions.

Scientific Research Applications

1. Anti-Diabetic Agents

2-(4-Bromophenyl)butanoic acid has been explored for its potential in developing anti-diabetic agents. A study involved its conversion into various chemical structures, demonstrating their ability to inhibit the α-glucosidase enzyme. This enzyme is a target in the management of diabetes, and compounds developed from 2-(4-Bromophenyl)butanoic acid exhibited significant inhibitory potential, making them potential lead molecules for antidiabetic drugs (Nazir et al., 2018).

2. Antibacterial Agents

Research into the synthesis of novel heterocyclic compounds from 2-(4-Bromophenyl)butanoic acid has led to the development of compounds with expected antibacterial activities. The study highlighted its utility as a key starting material for the preparation of various derivatives, which were then tested for their antibacterial properties (El-Hashash et al., 2015).

3. Organometallic Chemistry

In the field of organometallic chemistry, 2-(4-Bromophenyl)butanoic acid has been used in the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation. This research is vital for understanding the chemical transformations and applications of these compounds in various industrial and research contexts (Zaidlewicz & Wolan, 2002).

4. Photolabile Ion Channels

Another intriguing application of derivatives of 2-(4-Bromophenyl)butanoic acid is in the optical gating of synthetic ion channels. These channels can be manipulated by light, and the derivatives of 2-(4-Bromophenyl)butanoic acid play a crucial role in controlling the transport of ions, which hassignificant implications for the development of advanced materials and devices in nanotechnology and biotechnology (Ali et al., 2012).

5. Synthesis of Heterocyclic Compounds

2-(4-Bromophenyl)butanoic acid has been utilized in the synthesis of diverse heterocyclic compounds. These compounds have potential applications in pharmaceuticals and materials science. The study demonstrated the ability to create novel chemical structures, which can be further explored for various applications (El-Hashash & Rizk, 2016).

6. Antifungal Activity

Research has also been conducted on the antifungal properties of derivatives of 2-(4-Bromophenyl)butanoic acid. These derivatives showed significant activity against various pathogenic fungi, indicating their potential as novel antifungal agents. This is particularly important in the context of increasing resistance to existing antifungal drugs (Buchta et al., 2004).

7. Development of Non-steroidal Anti-inflammatory Agents

Another important application is in the synthesis of intermediates for non-steroidal anti-inflammatory drugs. 2-(4-Bromophenyl)butanoic acid can be transformed into various intermediates used in the preparation of these drugs, highlighting its importance in pharmaceutical manufacturing (Xu & He, 2010).

Safety And Hazards

The safety data sheet for 2-(4-Bromophenyl)butanoic acid indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

properties

IUPAC Name

2-(4-bromophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEFRABIRRNWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912882
Record name 2-(4-Bromophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)butanoic acid

CAS RN

99070-18-5
Record name 4-Bromo-α-ethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99070-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-(p-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099070185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Bromophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)butanoic acid
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Synthesis routes and methods

Procedure details

To a solution of 75A (228 mg, 0.85 mmol) in 3 mL THF, was added aq. LiOH (1M, 2 mL, 2 mmol), and the reaction was stirred at rt for 16 h. Water (20 mL) was added, then the mixture was acidified with 1N HCl (pH=2) and extracted with EtOAc (3×20 mL). The organic layer washed with brine, dried (Na2SO4) and concentrated to afford 75B (150 mg, 73%). MS (ESI) m/z 243.0 (M+H)+.
Name
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Sudo, S Uchino, T Endo - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
Novel ketenes, (4‐chlorophenyl)ethylketene and (4‐bromophenyl)ethylketene, were synthesized by dehydrochlorination of 2‐(4‐halophenyl)butanoyl chlorides, and their anionic …
Number of citations: 15 onlinelibrary.wiley.com
N Kuuloja, T Kylmälä, Y Xu, R Franzén - Central European Journal of …, 2008 - Springer
Xenbucin 1, an analgesic drug, was synthesized in 4 steps using two different routes. The biaryl fragment could successfully be produced via a Pd/C catalysed Suzuki coupling in water …
Number of citations: 14 link.springer.com
RE Michael - 2013 - scholar.colorado.edu
This dissertation describes the development of new cascade reactions for the synthesis of quaternary carbons bearing additional proximal hindrance. The general reaction design …
Number of citations: 3 scholar.colorado.edu
FP Jorgesen, D Madsen, M Meldal, JV Olsen… - Synthesis - cornoilchemical.com
A series of 35 analogues of Shld with modifications in the A-residue and the C-residues were prepared and investigated for binding to FKBP and GFP accumulation in transgenic plants. …
Number of citations: 0 cornoilchemical.com
BJ Backes - 1999 - search.proquest.com
The solid-phase synthesis of small molecule libraries can expedite the identification of ligands to biological receptors, and ligands for asymmetric synthesis. The development of general …
Number of citations: 1 search.proquest.com
FP Jørgensen, D Madsen, M Meldal… - Journal of Medicinal …, 2019 - ACS Publications
A series of 35 analogues of Shld with modifications in the A-residue and the C-residues were prepared and investigated for binding to FKBP and GFP accumulation in transgenic plants. …
Number of citations: 5 pubs.acs.org
FK Haron, MD Shah, YS Yong, JK Tan, MTM Lal… - Diversity, 2022 - mdpi.com
In Southeast Asian nations, cultured hybrid groupers are facing serious infestation by the marine parasitic leech Zeylanicobdella arugamensis (Annelida, Hirudinea). They attach to the …
Number of citations: 4 www.mdpi.com

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